molecular formula C12H18N2O3S B4439833 N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439833
M. Wt: 270.35 g/mol
InChI Key: FEQXCTFTGXFQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide (also known as MS-275 or entinostat) is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mechanism of Action

MS-275 works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, leading to a more compact chromatin structure that can inhibit gene transcription. By inhibiting HDAC activity, MS-275 promotes the acetylation of histone proteins, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In cancer cells, MS-275 promotes cell cycle arrest, apoptosis, and differentiation. In animal models of neurological disorders, MS-275 has been shown to improve cognitive function and reduce neuroinflammation. MS-275 has also been shown to have anti-inflammatory effects in animal models of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using MS-275 in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. However, one limitation of using MS-275 is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are a number of future directions for research on MS-275. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the study of MS-275 in combination with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Additionally, the potential use of MS-275 in the treatment of other diseases, such as autoimmune disorders and metabolic disorders, warrants further investigation.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. MS-275 works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histone proteins, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
In addition to its anti-cancer properties, MS-275 has also been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. MS-275 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

properties

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8(2)13-12(15)10-6-5-7-11(9(10)3)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXCTFTGXFQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.